![molecular formula C8H7NO3 B1598301 3-[(E)-2-Nitroethenyl]phenol CAS No. 3156-44-3](/img/structure/B1598301.png)
3-[(E)-2-Nitroethenyl]phenol
Overview
Description
Synthesis Analysis
The synthesis of phenolic compounds like 3-[(E)-2-Nitroethenyl]phenol involves various methods. These include catalytic and electrochemical methods, as well as stoichiometric and enzymatic systems . The synthesis of phenols can also involve the use of nitrous oxide .Molecular Structure Analysis
Phenols, including this compound, have a ring structure. The carbon atom in the ring is sp2 hybridized. The hydroxyl group is attached to the sp2 hybridized carbon atom present in the aromatic ring .Chemical Reactions Analysis
Phenols are known to undergo various chemical reactions. They can form phenoxide when reacted with active metals like sodium and potassium . Phenols are also highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Physical And Chemical Properties Analysis
Phenols are colorless liquids or solids that can turn reddish-brown in the atmosphere due to oxidation. Their boiling points increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces. Due to the ability to form hydrogen bonding, phenols are readily soluble in water .Scientific Research Applications
Atmospheric Chemistry and Environmental Impact
Nitrophenols, including compounds structurally related to 3-[(E)-2-Nitroethenyl]phenol, are significant in atmospheric chemistry. Studies have focused on their formation through atmospheric reactions and their role as pollutants. For instance, Harrison et al. (2005) explored the atmospheric occurrence of nitrophenols, noting their formation through combustion processes and secondary atmospheric reactions. They emphasized the need for further research on the environmental presence and impact of nitrophenols, suggesting areas for future investigation in atmospheric chemistry and environmental science (Harrison et al., 2005).
Environmental Fate and Toxicology
The environmental fate and effects of phenolic compounds, including nitrophenols, have been reviewed with a focus on their impact on ecosystems and potential toxicological risks. For example, Hubert (2003) reviewed the environmental effects of 3-trifluoromethyl-4-nitrophenol, a compound with a similar nitrophenol backbone, highlighting its transient environmental effects and minimal long-term risk (Hubert, 2003).
Pharmacological and Biological Effects
Phenolic compounds, including nitrophenol derivatives, are extensively studied for their pharmacological and biological activities. Naveed et al. (2018) provided a comprehensive review on Chlorogenic Acid (CGA), a phenolic compound, discussing its antioxidant, anti-inflammatory, and other therapeutic roles. This review suggests the potential for this compound and similar compounds to be explored for their biological activities (Naveed et al., 2018).
Water Treatment and Environmental Remediation
The removal of phenolic compounds from water using various treatment methods has been the subject of environmental research. Studies by Kumar et al. (2007) and others have investigated adsorption techniques and catalytic processes for the degradation of phenol and its derivatives, including nitrophenols, from contaminated water sources. These studies contribute to understanding the potential for this compound to be targeted in environmental remediation efforts (Kumar et al., 2007).
Mechanism of Action
Target of Action
3-[(E)-2-Nitroethenyl]phenol, also known as trans-3-Hydroxy-beta-nitrostyrene, is a phenolic compound. Phenolic compounds are known to have a broad range of targets due to their diverse structures . They are known to interact with a wide range of micro-organisms including some fungi and viruses .
Mode of Action
Phenolic compounds, including this compound, are known to be highly reactive substrates for electrophilic reactions . They can undergo electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions .
Biochemical Pathways
Phenolic compounds are secondary metabolites of plants which constitute an important group, i.e., phenylpropanoids . They are biosynthetically formed by way of either the shikimic acid pathway or the malonate/acetate pathway, also known as the polyketide pathway . These pathways produce monomeric and polymeric phenols and polyphenols, which fulfill a very broad range of physiological roles in plants .
Pharmacokinetics
The pharmacokinetics of phenolic compounds involve their absorption, distribution, metabolism, and excretion (ADME). The bioavailability of phenolic compounds is influenced by various factors including their metabolic processes . Phenolic compounds are known to undergo biotransformation after ingestion .
Result of Action
The result of the action of phenolic compounds is diverse due to their wide range of targets and modes of action. For instance, phenols are known to dissolve tissue on contact via proteolysis . In high concentrations, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Safety and Hazards
Exposure to phenolic compounds may cause irritation to the skin, eyes, nose, throat, and nervous system. Some symptoms of exposure to phenol are weight loss, weakness, exhaustion, muscle aches, and pain. Severe exposure can cause liver and/or kidney damage, skin burns, tremor, convulsions, and twitching .
Future Directions
Properties
IUPAC Name |
3-(2-nitroethenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTXBJQMDPODIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403495 | |
| Record name | 3-(2-nitroethenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3156-44-3 | |
| Record name | 3-(2-Nitroethenyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3156-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-nitroethenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



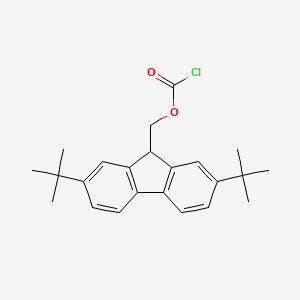
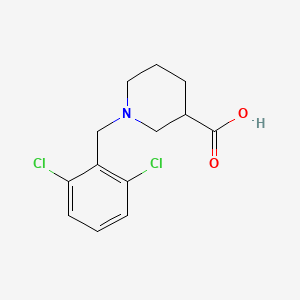
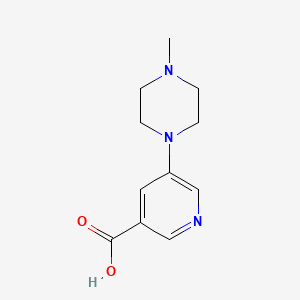



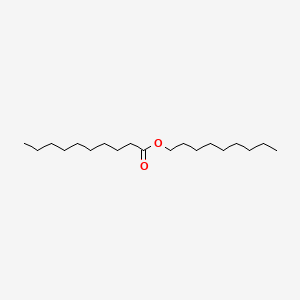

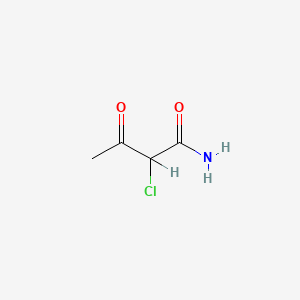
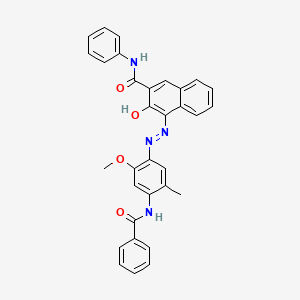
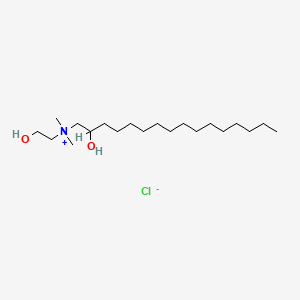

![(2S)-4-amino-N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1598241.png)
